1,8-Bis(dimethylamino)naphthalene
Overview
Description
1,8-Bis(dimethylamino)naphthalene, commonly known as Proton Sponge, is an organic compound with the formula C₁₄H₁₈N₂. It is classified as a peri-naphthalene, meaning it is a 1,8-disubstituted derivative of naphthalene. This compound is notable for its exceptional basicity and is often used in organic synthesis as a highly selective non-nucleophilic base .
Mechanism of Action
1,8-Bis(dimethylamino)naphthalene, also known as N1,N1,N8,N8-tetramethylnaphthalene-1,8-diamine or Proton Sponge, is an organic compound with a unique structure that exhibits exceptional basicity .
Target of Action
The primary target of this compound is the proton (H+). It is often referred to as a Proton Sponge due to its ability to absorb protons . This compound is a diamine in which the two dimethylamino groups are attached on the same side (peri position) of a naphthalene ring .
Mode of Action
The compound interacts with its target (protons) by absorbing them slowly. The high basicity of this compound is attributed to the relief of strain upon protonation and/or the strong interaction between the nitrogen lone pairs . It is sterically hindered, making it a weak nucleophile .
Biochemical Analysis
Biochemical Properties
1,8-Bis(dimethylamino)naphthalene is a very strong base with weak nucleophilic character due to steric effects . It participates in reactions between arachno-6,9-C2B8H14 and selected acyl chlorides . It has been tested as an effective H+ scavenger .
Molecular Mechanism
The molecular mechanism of this compound involves the relief of strain upon protonation and/or the strong interaction between the nitrogen lone pairs . It is sterically hindered, making it a weak nucleophile . Because of this combination of properties, it has been used in organic synthesis as a highly selective non-nucleophilic base .
Preparation Methods
1,8-Bis(dimethylamino)naphthalene can be synthesized through several methods. One common synthetic route involves the methylation of 1,8-diaminonaphthalene using methyl iodide or dimethyl sulfate. The reaction typically requires a strong base such as sodium hydride to facilitate the methylation process . Industrial production methods often involve similar methylation reactions but on a larger scale, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1,8-Bis(dimethylamino)naphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, although it is not commonly used for such reactions due to its high basicity.
Reduction: It is relatively stable and does not easily undergo reduction.
Substitution: The compound can participate in substitution reactions, particularly in the presence of strong electrophiles.
Complex Formation: It exhibits a high affinity for boron and can displace hydride from borane to form a boronium–borohydride ion pair.
Scientific Research Applications
1,8-Bis(dimethylamino)naphthalene has a wide range of applications in scientific research:
Comparison with Similar Compounds
1,8-Bis(dimethylamino)naphthalene is often compared with other proton sponges and superbases. Similar compounds include:
1,8-Bis(tetramethylguanidino)naphthalene (TMGN): Exhibits even higher basicity compared to this compound.
N,N,N’,N’-Tetramethyl-1,8-naphthalenediamine: Another strong base with similar properties but different steric and electronic characteristics.
Hydride Sponges: Compounds that exhibit high affinity for hydrides, acting as the chemical inverse of proton sponges.
This compound stands out due to its unique combination of high basicity and low nucleophilicity, making it a valuable tool in organic synthesis and various scientific research applications .
Biological Activity
1,8-Bis(dimethylamino)naphthalene (DMAN), commonly referred to as a "proton sponge," is a compound known for its unique biological and chemical properties. This article delves into the biological activity of DMAN, focusing on its structural characteristics, proton affinity, and potential applications in various fields, including medicinal chemistry and organic synthesis.
Structural Characteristics
DMAN is characterized by two dimethylamino groups attached to the naphthalene ring at the 1 and 8 positions. This arrangement allows for the formation of intramolecular hydrogen bonds, which significantly influence its basicity and reactivity. The compound exhibits a high basicity (pKa ≈ 12.1 in water) due to the stabilization of the protonated form through low-barrier hydrogen bonds (LBHB) . The presence of these hydrogen bonds facilitates rapid proton transfer processes, making DMAN a subject of interest in studies related to proton transfer in biological systems.
Proton Affinity and Basicity
DMAN's exceptional proton affinity arises from its bidentate coordination capability, where both dimethylamino groups can engage in hydrogen bonding with protons. This property categorizes DMAN as a strong organic base, with its basicity comparable to that of amidine amino acids like arginine . The compound's basicity is crucial for its role in various chemical reactions, including deprotonation processes that are fundamental in organic synthesis.
Medicinal Chemistry
Research has shown that DMAN can act as a potent catalyst in various organic transformations. Its ability to facilitate deprotonation reactions makes it valuable in synthesizing complex organic molecules. For example, DMAN has been utilized in the synthesis of organoboron derivatives, which are important intermediates in medicinal chemistry .
Additionally, studies have indicated that DMAN derivatives exhibit antimicrobial properties. For instance, certain derivatives have shown significant activity against bacterial strains, highlighting their potential as therapeutic agents .
Case Studies and Research Findings
- Proton Sponge Properties : A study demonstrated that DMAN's structure allows for efficient proton transfer, making it an ideal candidate for applications requiring rapid acid-base reactions .
- Antimicrobial Activity : In vitro assays have shown that specific DMAN derivatives possess notable antimicrobial activity against various pathogens, suggesting their potential use in developing new antibiotics .
- Hydrogen Bonding Studies : Research has focused on the nature of hydrogen bonds in DMAN and its derivatives. The formation of intramolecular hydrogen bonds has been linked to enhanced stability and reactivity in biological systems .
Data Tables
Property | Value |
---|---|
Molecular Formula | C12H16N2 |
pKa (water) | 12.1 |
Basicity | Strong |
Solubility | Soluble in organic solvents |
Antimicrobial Activity | Yes (varies by derivative) |
Properties
IUPAC Name |
1-N,1-N,8-N,8-N-tetramethylnaphthalene-1,8-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2/c1-15(2)12-9-5-7-11-8-6-10-13(14(11)12)16(3)4/h5-10H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJFNRSDCSTVPCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C(=CC=C2)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10174807 | |
Record name | 1,8-Bis(dimethylamino)naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10174807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale cream crystalline powder; [Alfa Aesar MSDS] | |
Record name | 1,8-Bis(dimethylamino)naphthalene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19299 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Solubility |
31.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26727059 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
20734-58-1 | |
Record name | Proton sponge | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20734-58-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,8-Bis(dimethylamino)naphthalene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020734581 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,8-Bis(dimethylamino)naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10174807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N,N',N'-tetramethylnaphthalene-1,8-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.986 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,8-BIS(DIMETHYLAMINO)NAPHTHALENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6S79D2P9H8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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